1-(2-Bromoethyl)-1-fluorocyclobutane

Description

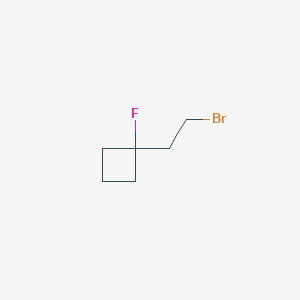

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethyl)-1-fluorocyclobutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrF/c7-5-4-6(8)2-1-3-6/h1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJZFCPGYFHNJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CCBr)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 2 Bromoethyl 1 Fluorocyclobutane

De Novo Synthetic Pathways to the Cyclobutane (B1203170) Core

The construction of the cyclobutane ring is the foundational step in the synthesis of 1-(2-Bromoethyl)-1-fluorocyclobutane. Several de novo strategies have been developed for this purpose, each with its own advantages and limitations.

One of the most common methods for forming four-membered rings is the [2+2] cycloaddition of two alkene components. This reaction, often photochemically induced, can directly generate the cyclobutane skeleton. nih.gov For the synthesis of a 1,1-disubstituted cyclobutane, a suitable ketene (B1206846) acetal (B89532) or enol ether could be reacted with an appropriate alkene.

Another powerful approach involves the ring-opening of highly strained bicyclo[1.1.0]butanes (BCBs) . These compounds can react with a variety of reagents, including radicals and nucleophiles, to furnish functionalized cyclobutanes. nih.govresearchgate.netnih.gov The strain release from the central bond of the BCB provides a strong thermodynamic driving force for these reactions. researchgate.net

A classical approach to cyclobutane synthesis involves the intramolecular cyclization of 1,3-disubstituted propanes. For instance, the reaction of 1,3-dibromopropane with active methylene (B1212753) compounds, such as malonic esters, in the presence of a base can lead to the formation of a cyclobutane ring. Subsequent functional group manipulations would then be required to arrive at the desired substitution pattern.

Introduction of Halogen Substituents: Bromination and Fluorination Reactions

Direct halogenation of a pre-formed cyclobutane can be a viable strategy, though it often lacks selectivity. Radical halogenation, for instance, can introduce bromine or chlorine onto a cyclobutane ring, but typically results in a mixture of products unless there is a directing group present.

Nucleophilic substitution reactions are generally more controlled methods for introducing halogens.

Nucleophilic Fluorination: A common strategy for introducing fluorine is through the reaction of a suitable precursor, such as a cyclobutanol (B46151) or a cyclobutyl tosylate, with a nucleophilic fluoride (B91410) source. Reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor can be employed for the fluorination of alcohols. researchgate.net Alternatively, displacement of a good leaving group by fluoride ions (e.g., from potassium fluoride) can also be effective.

Nucleophilic Bromination: Similarly, a hydroxyl group on the cyclobutane ring can be converted to a bromide. This can be achieved using reagents like phosphorus tribromide (PBr₃) or by converting the alcohol to a sulfonate ester followed by displacement with a bromide salt.

A plausible synthetic route could involve the synthesis of a 1-substituted cyclobutanol, which can then undergo fluorination. For instance, a Grignard reaction between a cyclobutanone (B123998) and an appropriate organometallic reagent could furnish the tertiary alcohol, which is then a substrate for fluorination.

Radical reactions offer an alternative pathway for the functionalization of cyclobutanes. For example, the ring-opening of bicyclo[1.1.0]butanes with radical species can lead to the formation of functionalized cyclobutanes. nih.gov A photoredox-catalyzed reaction could potentially be employed to generate a 2-bromoethyl radical that adds to a suitable cyclobutane precursor.

Strategies for Ethyl Chain Introduction and Functionalization

The introduction of the 2-bromoethyl group at the C1 position, alongside the fluorine atom, requires careful planning. This can be achieved either by building the chain on a pre-functionalized cyclobutane or by incorporating it during the ring formation.

One potential strategy involves the use of a Grignard reaction . Starting with a 1-fluorocyclobutanone, the addition of ethylmagnesium bromide would yield 1-ethyl-1-fluorocyclobutanol. purdue.edulibretexts.org This tertiary alcohol could then be subjected to a dehydroxylation-bromination sequence, or more likely, a dehydration to form 1-ethylidene-1-fluorocyclobutane, followed by hydroboration-oxidation to yield 1-(2-hydroxyethyl)-1-fluorocyclobutane. wikipedia.orglibretexts.orgmasterorganicchemistry.com Subsequent bromination of the primary alcohol would provide the target molecule.

Another approach is the Wittig reaction . A 1-fluorocyclobutanone could react with ethyltriphenylphosphonium bromide to generate 1-ethylidene-1-fluorocyclobutane. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org As described above, this alkene can then be converted to the desired 2-bromoethyl side chain via hydroboration-oxidation and subsequent bromination.

| Reaction Type | Starting Material | Reagent(s) | Intermediate/Product |

| Grignard Reaction | 1-Fluorocyclobutanone | 1. Ethylmagnesium bromide 2. H₃O⁺ | 1-Ethyl-1-fluorocyclobutanol |

| Wittig Reaction | 1-Fluorocyclobutanone | Ethyltriphenylphosphonium bromide | 1-Ethylidene-1-fluorocyclobutane |

| Hydroboration-Oxidation | 1-Ethylidene-1-fluorocyclobutane | 1. BH₃·THF 2. H₂O₂, NaOH | 1-(2-Hydroxyethyl)-1-fluorocyclobutane |

| Bromination | 1-(2-Hydroxyethyl)-1-fluorocyclobutane | PBr₃ or CBr₄/PPh₃ | This compound |

This table outlines a plausible synthetic sequence for the introduction and functionalization of the ethyl chain.

Stereoselective Synthesis and Diastereomeric Control in Fluorinated Cyclobutanes

When multiple stereocenters are present, controlling the stereochemistry becomes a critical aspect of the synthesis. For molecules like this compound, where the C1 position is a quaternary center, stereocontrol might not be an issue if there are no other stereocenters. However, if the cyclobutane ring is further substituted, achieving diastereomeric control is essential.

Recent advances in asymmetric catalysis have enabled the enantioselective synthesis of chiral fluorinated cyclobutane derivatives. For instance, rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes has been shown to provide chiral gem-difluorinated α-boryl cyclobutanes with excellent regio- and enantioselectivity. While not directly applicable to the target molecule, this demonstrates the potential for stereocontrol in the synthesis of fluorinated cyclobutanes.

Chemical Reactivity and Mechanistic Investigations of 1 2 Bromoethyl 1 Fluorocyclobutane

Nucleophilic Substitution Reactions on the Bromoethyl Moiety

The bromoethyl side chain of 1-(2-bromoethyl)-1-fluorocyclobutane is the primary site for nucleophilic substitution reactions. The carbon-bromine (C-Br) bond is significantly weaker and more polarized than the carbon-fluorine (C-F) bond, and the bromide ion is an excellent leaving group. Consequently, the primary alkyl bromide moiety readily undergoes substitution, typically via an S(_N)2 mechanism, when treated with a variety of nucleophiles. rsc.org

The reaction involves a backside attack by the nucleophile on the carbon atom bonded to the bromine, leading to an inversion of stereochemistry if the carbon were chiral. Given the steric accessibility of this primary carbon, the reaction generally proceeds efficiently. A wide array of nucleophiles, including those based on carbon, nitrogen, oxygen, and sulfur, can be employed to displace the bromide. rsc.org

| Nucleophile | Reagent Example | Product Structure | Product Name |

|---|---|---|---|

| Cyanide | NaCN | 3-(1-Fluorocyclobutyl)propanenitrile | |

| Azide | NaN3 | 1-(2-Azidoethyl)-1-fluorocyclobutane | |

| Hydroxide | NaOH | 2-(1-Fluorocyclobutyl)ethanol | |

| Thiolate | NaSH | 2-(1-Fluorocyclobutyl)ethanethiol | |

| Ammonia | NH3 | 2-(1-Fluorocyclobutyl)ethanamine |

Nucleophilic Substitution Reactions on the Fluorinated Cyclobutane (B1203170) Ring

In stark contrast to the bromoethyl moiety, the fluorinated cyclobutane ring is highly resistant to nucleophilic substitution. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, and the fluoride (B91410) ion is a very poor leaving group. ucla.edu These factors make direct displacement of the fluorine atom by a nucleophile mechanistically unfavorable under standard S(_N)1 or S(_N)2 conditions. ucla.edu

Attempts to force substitution at this position typically require harsh reaction conditions, which often lead to elimination or rearrangement reactions instead. ucla.edu The high activation energy associated with C-F bond cleavage prevents facile substitution. acs.org While specialized methods for nucleophilic fluorination and deoxyfluorination exist, the reverse reaction—substituting fluorine—is significantly more challenging and generally not a productive pathway for this molecule. researchgate.netnih.govbohrium.com

Elimination Reactions and Olefin Formation Pathways

Treatment of this compound with a strong, non-nucleophilic base can induce elimination reactions, leading to the formation of olefins. The most common pathway is an E2 (bimolecular elimination) reaction, which is a concerted, one-step process where the base removes a proton from a carbon adjacent (beta) to the carbon bearing the bromine, while the bromide leaving group departs simultaneously. dalalinstitute.commasterorganicchemistry.com

Two primary products are possible, depending on which beta-proton is removed:

1-Fluoro-1-vinylcyclobutane: Formed by removal of a proton from the internal carbon of the ethyl group.

1-(2-Propenyl)fluorocyclobutane (not possible via E2 on the bromoethyl group): This structure is misidentified. The alternative is (1-bromoethylidene)fluorocyclobutane , which would require a different starting material. The correct alternative product is 1-ethylidene-1-fluorocyclobutane , which is also not possible from this substrate. The correct second possibility is removal of a proton from the cyclobutane ring itself. This would lead to 1-(2-bromoethyl)fluorocyclobutene . However, the acidity of these protons is generally lower.

The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product. wolfram.com However, the use of a sterically hindered base, such as potassium tert-butoxide, can favor the formation of the less substituted alkene (Hofmann elimination). wolfram.com

| Base | Mechanism | Major Product | Minor Product |

|---|---|---|---|

| Sodium Ethoxide (NaOEt) | E2 | 1-Fluoro-1-vinylcyclobutane (Zaitsev) | None typically significant |

| Potassium tert-Butoxide (t-BuOK) | E2 | 1-Fluoro-1-vinylcyclobutane (Hofmann product is the same in this case) | None typically significant |

Cycloaddition Reactions Involving the Cyclobutane Ring System

The saturated cyclobutane ring of this compound is generally unreactive in cycloaddition reactions. However, the olefin products derived from its elimination, such as 1-fluoro-1-vinylcyclobutane, can serve as valuable substrates in these transformations. nih.gov Cycloaddition reactions are powerful tools for forming new cyclic structures. numberanalytics.comfiveable.me

[4+2] Cycloaddition (Diels-Alder Reaction): 1-Fluoro-1-vinylcyclobutane can act as a dienophile in Diels-Alder reactions, reacting with a conjugated diene to form a six-membered ring. The stereochemistry and regioselectivity of the reaction are governed by well-established principles of orbital symmetry. libretexts.org

[2+2] Cycloaddition: The vinyl group can also participate in [2+2] cycloadditions with other alkenes, particularly under photochemical conditions or with activated partners like ketenes, to form a new four-membered ring. acs.orgnih.govlibretexts.org This allows for the construction of more complex polycyclic systems containing multiple cyclobutane motifs. nih.govru.nl

Rearrangement Reactions and Ring Transformations

The significant ring strain within the cyclobutane core makes this compound and its derivatives susceptible to rearrangement reactions that can lead to less strained five- or six-membered rings. researchgate.netchemistryviews.org These transformations are often initiated by the formation of a carbocation intermediate, typically under acidic conditions or during solvolysis.

A key potential pathway is a Wagner-Meerwein rearrangement. wikipedia.org If a carbocation is generated on the carbon adjacent to the cyclobutane ring (for example, through the loss of a leaving group from a derivative), a 1,2-shift can occur where a carbon-carbon bond from the ring migrates to the carbocation center. acs.orgyoutube.com This process expands the four-membered ring into a more stable five-membered cyclopentyl system, driven by the release of approximately 20 kcal/mol of ring strain. youtube.comyoutube.com Such ring expansions are a common feature in the chemistry of cyclobutylmethyl systems. libretexts.org

Role of Ring Strain in Reaction Energetics and Selectivity

The cyclobutane ring is characterized by significant ring strain, estimated to be around 26 kcal/mol. masterorganicchemistry.com This instability arises from two main factors:

Angle Strain: The internal C-C-C bond angles are compressed to approximately 90° from the ideal tetrahedral angle of 109.5°, leading to inefficient orbital overlap. wikipedia.orgpharmaguideline.comlibretexts.org

Torsional Strain: There is considerable eclipsing interaction between adjacent hydrogen atoms, although the ring can pucker slightly to alleviate some of this strain. masterorganicchemistry.comlibretexts.org

This stored potential energy has a profound impact on the molecule's reactivity. wikipedia.orgyoutube.com It acts as a thermodynamic driving force for reactions that involve the opening or expansion of the ring, as these pathways lead to more stable, less strained products. researchgate.netchemistryviews.org For instance, the activation energy for a rearrangement that expands the cyclobutane to a cyclopentane (B165970) is significantly lowered by the favorable energy release. This inherent strain can be strategically exploited in synthesis to favor specific reaction pathways over others. mdpi.com

| Cycloalkane | Ring Strain (kcal/mol) |

|---|---|

| Cyclopropane (B1198618) | 27.5 |

| Cyclobutane | 26.3 |

| Cyclopentane | 6.2 |

| Cyclohexane | 0 |

Comparative Mechanistic Analysis of Halogen Effects (Bromine vs. Fluorine)

Bond Strength and Length: The C-F bond is significantly stronger (approx. 110 kcal/mol) and shorter than the C-Br bond (approx. 70 kcal/mol). This high bond energy makes the C-F bond kinetically stable and resistant to cleavage.

Leaving Group Ability: The bromide ion (Br⁻) is a large, polarizable, and stable anion, making it an excellent leaving group in both substitution and elimination reactions. In contrast, the fluoride ion (F⁻) is a small, highly basic, and poorly polarizable species, rendering it a very poor leaving group. ucla.edu

Reaction Selectivity: As a result of these differences, chemical reactions will selectively occur at the bromoethyl moiety. Nucleophilic substitution and base-induced elimination will proceed readily at the side chain, leaving the C-F bond on the cyclobutane ring intact under most conditions. siue.edu

Inductive Effects: Fluorine is the most electronegative element, and it exerts a powerful electron-withdrawing inductive effect (-I effect). This effect can influence the acidity of nearby protons and the stability of any adjacent carbocationic intermediates, although its impact diminishes rapidly with distance.

| Property | Carbon-Fluorine (C-F) Bond | Carbon-Bromine (C-Br) Bond |

|---|---|---|

| Average Bond Energy (kcal/mol) | ~110 | ~70 |

| Average Bond Length (Å) | ~1.35 | ~1.94 |

| Leaving Group Ability | Very Poor | Excellent |

| Primary Reactivity | Inert to substitution/elimination | SN2 Substitution, E2 Elimination |

Spectroscopic Characterization Methodologies and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. For 1-(2-Bromoethyl)-1-fluorocyclobutane, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its structure.

The ¹H NMR spectrum is used to determine the number of distinct proton environments and their connectivity. For this compound, five unique proton signals are anticipated. The electronegative bromine and fluorine atoms will deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield). Protons on the cyclobutane (B1203170) ring are expected to appear around 1.8-2.5 ppm, shifted from the standard value for cyclobutane (~1.96 ppm) due to the influence of the substituents. bg.ac.rsacs.orgacs.orgdocbrown.info The protons on the ethyl chain will also be shifted downfield, particularly the two protons attached to the carbon bearing the bromine atom.

Due to spin-spin coupling between neighboring, non-equivalent protons (H-H coupling) and through-bond coupling between protons and the fluorine atom (H-F coupling), the signals are expected to be complex multiplets. Vicinal (three-bond) and geminal (two-bond) couplings are expected to contribute to the splitting patterns.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted data based on analogous structures and chemical shift theory.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -CH₂Br | 3.4 – 3.6 | Multiplet (m) | 2H |

| -CH₂- (ethyl chain) | 2.1 – 2.4 | Multiplet (m) | 2H |

| -CH₂- (ring, C2/C4) | 2.2 – 2.6 | Multiplet (m) | 4H |

| -CH₂- (ring, C3) | 1.9 – 2.2 | Multiplet (m) | 2H |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

The ¹³C NMR spectrum provides information about the number of unique carbon environments in the molecule. Given the asymmetric nature of this compound, all six carbon atoms are expected to be chemically non-equivalent, resulting in six distinct signals in the proton-decoupled spectrum.

The chemical shifts are significantly influenced by the attached halogens. The carbon atom bonded directly to the highly electronegative fluorine atom (C1) is expected to be strongly deshielded and appear at a significantly downfield shift. A key feature of the spectrum will be the presence of carbon-fluorine (C-F) coupling constants. The signal for C1 will appear as a doublet with a large one-bond coupling constant (¹JCF), while the signals for carbons two and three bonds away from the fluorine will also exhibit splitting, albeit with smaller coupling constants (²JCF and ³JCF).

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted data based on analogous structures and chemical shift theory.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

| C1 (C-F) | 90 – 105 | ¹J ≈ 200 – 250 |

| C2/C4 (ring) | 30 – 40 | ²J ≈ 15 – 25 |

| C3 (ring) | 15 – 25 | ³J ≈ 5 – 10 |

| Cα (ethyl, -CH₂-) | 35 – 45 | ³J ≈ 5 – 10 |

| Cβ (ethyl, -CH₂Br) | 30 – 35 | ⁴J ≈ 0 – 3 |

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Characterization

¹⁹F NMR is highly sensitive and specific for observing fluorine atoms. biophysics.org Since there is only one fluorine atom in the molecule, the ¹⁹F NMR spectrum is expected to show a single signal. nih.govalfa-chemistry.com The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For tertiary alkyl fluorides, this shift typically appears in the range of -170 to -220 ppm relative to the standard reference, CFCl₃. ucsb.edu

This signal will not be a singlet; instead, it will be split into a complex multiplet due to coupling with the vicinal protons on the cyclobutane ring (C2/C4) and the adjacent methylene (B1212753) protons of the ethyl group. This coupling provides further confirmation of the molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. pressbooks.pub The spectrum of this compound would be dominated by absorptions corresponding to C-H, C-F, and C-Br bonds.

The C-H stretching vibrations of the sp³-hybridized carbons in the cyclobutane ring and ethyl chain are expected to produce strong absorption bands in the 2850–3000 cm⁻¹ region. vscht.cz The most diagnostic peaks for the halide functional groups are the C-F and C-Br stretching vibrations. The C-F stretch gives a characteristically strong absorption in the 1000–1400 cm⁻¹ region. blogspot.comlibretexts.org The C-Br stretch absorbs at a much lower frequency, typically in the 515–690 cm⁻¹ range, which is in the fingerprint region of the spectrum. orgchemboulder.comorgchemboulder.com

Table 3: Predicted Characteristic IR Absorption Bands for this compound Predicted data based on established group frequencies.

| Vibrational Mode | Functional Group | Predicted Absorption (cm⁻¹) | Intensity |

| C-H Stretch | Alkyl (sp³) | 2850 – 2960 | Strong |

| C-H Bend | CH₂ | ~1465 | Medium |

| C-F Stretch | Alkyl fluoride (B91410) | 1000 – 1400 | Strong |

| C-Br Stretch | Alkyl bromide | 515 – 690 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural elucidation. wikipedia.org The molecular formula of this compound is C₆H₁₀BrF, with a monoisotopic mass of approximately 179.99 Da.

A key diagnostic feature in the mass spectrum will be the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. savemyexams.comlibretexts.org This results in the molecular ion appearing as a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z), known as the M⁺ and M+2 peaks (at m/z ≈ 180 and 182). docbrown.infoyoutube.comchemguide.co.uk

Common fragmentation pathways for alkyl halides include the loss of the halogen atom. The loss of a bromine radical (•Br) from the molecular ion is a highly probable fragmentation, which would lead to a significant peak at m/z 101. Other expected fragments would result from the cleavage of the ethyl side chain or the opening of the cyclobutane ring.

Table 4: Predicted Major Ions in the Mass Spectrum of this compound Predicted data based on common fragmentation patterns of alkyl halides.

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Ion Formula | Likely Origin |

| 180 | 182 | [C₆H₁₀BrF]⁺ | Molecular Ion (M⁺) |

| 101 | - | [C₆H₁₀F]⁺ | M⁺ - •Br |

| 107 | 109 | [C₂H₄Br]⁺ | α-cleavage |

| 73 | - | [C₄H₆F]⁺ | α-cleavage |

Advanced Spectroscopic and Diffraction Techniques for Conformational Analysis and Crystal Structure

While NMR, IR, and MS establish the chemical constitution, advanced techniques are required to understand the molecule's three-dimensional structure and dynamics.

The four-membered cyclobutane ring is not planar; it adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would exist in a flat structure. acs.orglibretexts.orgdalalinstitute.com This puckering creates pseudo-axial and pseudo-equatorial positions for the substituents. The molecule exists in a dynamic equilibrium, with the ring rapidly "flipping" between two equivalent puckered conformations. The conformational preferences and the energy barrier to this ring-flipping process could be investigated using variable-temperature NMR studies, which can resolve the signals of different conformers at low temperatures. acs.orgresearchgate.net

The definitive method for determining the three-dimensional structure in the solid state is single-crystal X-ray diffraction. researchgate.netnih.gov This technique would provide precise measurements of bond lengths, bond angles, and the exact puckering angle of the cyclobutane ring, as well as the preferred conformation of the bromoethyl side chain. However, this analysis is contingent upon the successful growth of a suitable single crystal of the compound, and to date, no crystal structure for this compound has been reported in the literature.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in determining the three-dimensional arrangement of atoms and the distribution of electrons in 1-(2-Bromoethyl)-1-fluorocyclobutane. These calculations typically begin with the optimization of the molecule's geometry to find its lowest energy conformation.

For this compound, the cyclobutane (B1203170) ring is not planar but adopts a puckered or "butterfly" conformation to alleviate torsional strain. libretexts.orgdalalinstitute.com The substituents—a fluorine atom and a 2-bromoethyl group—are positioned on the same carbon atom (C1). Theoretical calculations would explore the most stable arrangement of the 2-bromoethyl side chain relative to the ring. The bond lengths and angles are influenced by the electronegativity of the halogen atoms and the inherent strain of the four-membered ring.

The electronic structure, including the molecular orbital energies (HOMO and LUMO), electrostatic potential, and partial atomic charges, can be elucidated through these calculations. The highly electronegative fluorine atom is expected to significantly polarize the C1-F bond, leading to a notable partial positive charge on C1 and a partial negative charge on the fluorine atom. The bromine atom, also electronegative, will similarly influence the electronic distribution in the ethyl side chain.

Table 1: Predicted Molecular Geometry Parameters for this compound (Note: These are illustrative values based on theoretical principles for halogenated cyclobutanes and have not been experimentally verified for this specific compound.)

| Parameter | Predicted Value |

|---|---|

| C1-F Bond Length | ~1.39 Å |

| C1-C(CH2CH2Br) Bond Length | ~1.55 Å |

| C-C (ring) Bond Length | ~1.56 Å |

| C-Br Bond Length | ~1.95 Å |

| ∠FC1C(ring) | ~110° |

| ∠C-C-C (ring) | ~88° |

Conformational Analysis and Dynamics of the Cyclobutane Ring

The cyclobutane ring is known for its dynamic nature, undergoing a process of ring-puckering or ring-flipping. slideshare.net In an unsubstituted cyclobutane, these puckered conformations are equivalent in energy. However, in a substituted cyclobutane like this compound, the substituents break this degeneracy.

Conformational analysis would focus on the two primary puckered conformations, often designated by the position of the substituents as either axial or equatorial-like. Due to steric hindrance, the larger 2-bromoethyl group would strongly prefer the equatorial position to minimize non-bonded interactions with the rest of the ring. acs.org The smaller fluorine atom would consequently also influence the conformational preference.

Computational studies can map the potential energy surface of the ring-puckering motion, identifying the energy barriers between different conformations. The transition state for this inversion is a planar or near-planar arrangement of the cyclobutane ring, which is energetically unfavorable due to maximized torsional strain. slideshare.net The relatively low energy barrier for ring inversion in monosubstituted cyclobutanes (typically 1.8-2.0 kcal/mol) suggests that at room temperature, this compound would exist as a dynamic equilibrium of interconverting conformers, heavily favoring the one with the 2-bromoethyl group in the equatorial position. acs.org

Strain Energy Calculations and Stabilization Effects of Halogenation

Cyclobutane possesses significant ring strain, estimated to be around 26.3 kcal/mol, which arises from a combination of angle strain (deviation from the ideal 109.5° tetrahedral angle) and torsional strain (eclipsing interactions between adjacent C-H bonds). slideshare.netwikipedia.org The puckering of the ring serves to reduce torsional strain at the cost of a slight increase in angle strain. libretexts.orglibretexts.org

Theoretical Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the reactivity of this compound. Theoretical modeling can be used to explore potential reaction pathways, such as nucleophilic substitution or elimination reactions, and to identify the structures and energies of the transition states involved.

For example, a reaction involving nucleophilic attack at the carbon bearing the bromine atom can be modeled. DFT calculations can map the reaction coordinate, determining the activation energy barrier for the reaction. This provides insights into the reaction kinetics. Similarly, elimination reactions to form a cyclobutene (B1205218) derivative could be explored.

The high ring strain of the cyclobutane moiety makes it susceptible to ring-opening reactions under certain conditions. libretexts.org Theoretical modeling can predict the feasibility of such reactions by calculating the energetics of the ring-opening process and the stability of the resulting products. These calculations are crucial for understanding the chemical stability and potential synthetic applications of the compound.

Prediction of Spectroscopic Parameters

Theoretical calculations can predict various spectroscopic parameters, which are invaluable for the structural elucidation of new compounds. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) spectra is particularly useful.

Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the ¹H, ¹³C, and ¹⁹F NMR chemical shifts with a high degree of accuracy. mdpi.comnih.govnih.gov These predicted spectra can be compared with experimental data to confirm the structure and assign specific signals to the corresponding nuclei in the molecule. The calculations would need to account for the different conformations and their relative populations, as the observed chemical shifts would be a weighted average.

Table 2: Predicted NMR Chemical Shifts for this compound (Note: These are illustrative values based on theoretical prediction methods and are relative to standard references. Actual values may vary based on solvent and experimental conditions.)

| Nucleus | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H (CH₂Br) | ~3.5 - 3.7 |

| ¹H (CH₂-C1) | ~2.3 - 2.5 |

| ¹H (ring CH₂) | ~1.8 - 2.2 |

| ¹³C (C1) | ~90 - 95 (JC-F ~200-220 Hz) |

| ¹³C (CH₂Br) | ~30 - 35 |

| ¹³C (CH₂-C1) | ~38 - 42 |

| ¹³C (ring CH₂) | ~20 - 25 |

In addition to NMR data, computational methods can also predict vibrational frequencies corresponding to Infrared (IR) and Raman spectra. This information further aids in the structural characterization of the molecule by identifying characteristic vibrational modes associated with the C-F, C-Br, and cyclobutane ring bonds.

Applications in Advanced Organic Synthesis

Role as a Building Block in Complex Molecular Architectures

The bifunctional nature of 1-(2-Bromoethyl)-1-fluorocyclobutane, possessing both a fluorine atom on a four-membered ring and a terminal bromine on an ethyl side chain, makes it a potentially valuable building block for creating complex molecular structures. Cyclobutane (B1203170) derivatives are increasingly utilized in medicinal chemistry as they offer a unique three-dimensional structure that can serve as a bioisosteric replacement for other common rings, such as phenyl or cyclopentyl groups. nih.govresearchgate.net The presence of the strained cyclobutane ring can impart specific conformational rigidity into a larger molecule. nih.govresearchgate.net

The reactive bromoethyl group serves as a handle for introducing the fluorocyclobutane (B14750743) moiety into larger scaffolds through nucleophilic substitution or organometallic coupling reactions. bloomtechz.comchemicalbook.com This allows for the strategic incorporation of the fluorinated ring system, which is a highly sought-after feature in modern drug discovery due to its ability to modulate properties like metabolic stability and binding affinity. researchgate.netresearchgate.net

Precursor for the Synthesis of Novel Fluorinated Compounds

This compound is a key precursor for a variety of novel fluorinated compounds. The high electronegativity and unique steric profile of fluorine can significantly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. rsc.orgnih.gov The fluorocyclobutane motif, in particular, is of growing interest in pharmaceutical and agrochemical research. researchgate.netresearchgate.net

The bromoethyl side chain can be readily transformed into other functional groups. For instance, it can undergo nucleophilic substitution with various nucleophiles (e.g., azides, cyanides, amines, thiols) to introduce a wide range of functionalities. bloomtechz.comchemicalbook.com These transformations pave the way for the synthesis of complex fluorinated heterocycles, which are prominent scaffolds in biologically active compounds. rsc.orgresearchgate.netresearchgate.netnih.gov Elimination reactions involving the bromoethyl group can also generate a vinyl group, providing a different route for further synthetic diversification. bloomtechz.com

Intermediate for Specialized Brominated Organic Syntheses

The bromine atom in this compound makes it a useful intermediate in specialized brominated organic syntheses. Bromo-organic compounds are versatile reagents that participate in a wide array of chemical transformations. sci-hub.sedatapdf.com The bromoethyl moiety can be used in reactions such as Grignard reagent formation, which then allows for the creation of new carbon-carbon bonds. bloomtechz.com

Furthermore, the bromine atom can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, enabling the connection of the fluorocyclobutane unit to diverse aromatic and aliphatic systems. researchgate.net Such reactions are fundamental in building the carbon skeleton of complex target molecules. The reactivity of the C-Br bond allows for its selective transformation in the presence of the more stable C-F bond, offering strategic advantages in multi-step syntheses. sci-hub.se

Integration into Polymeric Materials and Materials Science

In the field of materials science, functionalized cyclobutanes are recognized as valuable monomers for the synthesis of novel polymers. nih.govund.edu The strained four-membered ring of this compound suggests its potential use in ring-opening metathesis polymerization (ROMP) to create linear polymers with unique backbones. researchgate.netcore.ac.uk

Additionally, the bromoethyl group can serve as an initiation site for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), allowing for the synthesis of graft copolymers where polymer chains are grown from the cyclobutane-containing unit. The presence of fluorine in the resulting polymer can bestow desirable properties such as thermal stability, chemical resistance, and low surface energy. pageplace.de Solution-state [2+2] photopolymerization is another method used to create cyclobutane-based polymers, offering a route to materials with diverse functionalities. nih.govacs.org While specific polymerization studies involving this compound are not extensively documented, the reactivity of its functional groups aligns with established methods for creating advanced fluorinated polymeric materials. dtic.milacs.org

Compound Properties

Below is a table summarizing key properties of the primary compound discussed in this article.

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₆H₁₀BrF |

| Molecular Weight | 181.05 g/mol |

| CAS Number | 2551118-79-5 |

Emerging Research Directions for 1 2 Bromoethyl 1 Fluorocyclobutane

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemrxiv.orgresearchgate.net For a molecule like 1-(2-bromoethyl)-1-fluorocyclobutane, this involves developing synthetic pathways that are more environmentally benign than traditional methods. Research in this area focuses on several key strategies:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For the synthesis of fluorinated and brominated compounds, this means moving away from reagents that generate significant inorganic salt waste.

Use of Safer Solvents and Reagents: Traditional methods for fluorination and bromination often employ hazardous reagents and solvents. Green approaches explore the use of safer alternatives. For instance, instead of elemental bromine, researchers are investigating the use of reagents like cetyltrimethylammonium tribromide (CTMATB) or eco-friendly brominating agents derived from bromide/bromate mixtures. researchgate.netrsc.org Similarly, for fluorination, moving away from harsh reagents towards nucleophilic fluorination using common fluoride (B91410) salts is a key goal of green chemistry. scienmag.com

Catalytic Methods: The use of catalysts can enable reactions to proceed under milder conditions, with higher selectivity and lower energy consumption. nih.gov Catalytic approaches to the synthesis of fluorinated cyclobutanes, for example, using transition metals to facilitate cycloaddition reactions, are an active area of research. nih.govresearchgate.net

Flow Chemistry: Continuous flow chemistry offers advantages in terms of safety, efficiency, and scalability for the synthesis of fine chemicals. researchgate.net Implementing flow protocols for the multi-step synthesis of complex molecules like this compound could significantly reduce waste and improve process control.

Future research will likely focus on integrating these principles to develop a one-pot or tandem reaction sequence for the synthesis of this compound from simple, readily available starting materials.

| Green Chemistry Principle | Application to this compound Synthesis |

| Waste Prevention | Designing syntheses that generate minimal byproducts. |

| Atom Economy | Utilizing reactions like cycloadditions that incorporate most atoms into the final structure. |

| Less Hazardous Synthesis | Employing safer fluorinating and brominating agents. researchgate.netrsc.orgscienmag.com |

| Safer Solvents | Using water, ionic liquids, or solvent-free conditions where possible. |

| Energy Efficiency | Developing catalytic or microwave-assisted reactions that proceed at lower temperatures and shorter times. |

| Renewable Feedstocks | Exploring bio-based starting materials for the carbon skeleton. |

Exploration of Organometallic Chemistry and Catalysis

The bromoethyl moiety of this compound serves as a functional handle for the formation of organometallic reagents. This opens up a wide range of possibilities for creating new carbon-carbon and carbon-heteroatom bonds.

Grignard and Organolithium Reagents: The reaction of the bromoethyl group with magnesium or lithium metal can generate the corresponding Grignard or organolithium reagent. These powerful nucleophiles can then be used in reactions with a variety of electrophiles, such as aldehydes, ketones, and esters, to build more complex molecular architectures. msu.edu

Gilman Reagents (Lithium Diorganocuprates): The corresponding organolithium reagent can be converted into a lithium diorganocuprate, R₂CuLi, by reacting it with a copper(I) salt. pressbooks.pub These Gilman reagents are particularly useful for coupling reactions with organohalides, allowing for the precise formation of new C-C bonds. pressbooks.pub This would enable the extension of the ethyl chain or its connection to other molecular fragments.

Transition Metal-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is susceptible to oxidative addition to low-valent transition metal complexes, such as those of palladium or nickel. This is the key step in a variety of powerful cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Such catalytic methods could be used to attach aryl, vinyl, or alkynyl groups to the ethyl side chain of the molecule, providing access to a diverse library of derivatives. The Suzuki-Miyaura reaction, for example, is widely used to prepare biaryl compounds, which are common in pharmaceuticals. pressbooks.pub

Recent advances in catalysis have also focused on the efficient synthesis of the core fluorinated cyclobutane (B1203170) structure. Rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes has been shown to be a versatile method for producing chiral fluorinated cyclobutane derivatives. nih.govresearchgate.net Such catalytic strategies are crucial for accessing enantiomerically pure compounds for applications in medicinal chemistry.

| Organometallic Reagent/Reaction | Potential Application with this compound |

| Grignard Reagent (R-MgBr) | Formation from the C-Br bond; reaction with carbonyls, nitriles, etc. msu.edu |

| Organolithium Reagent (R-Li) | Formation from the C-Br bond; precursor to other organometallics. msu.edu |

| Gilman Reagent (R₂CuLi) | Coupling reactions with other organohalides to form C-C bonds. pressbooks.pub |

| Suzuki-Miyaura Coupling | Palladium-catalyzed reaction to attach aryl or vinyl groups. pressbooks.pub |

| Heck Coupling | Palladium-catalyzed reaction to form substituted alkenes. |

Application in Radiochemistry as a Precursor for Positron Emission Tomography (PET) Tracers

One of the most promising research directions for this compound is its use as a precursor for the synthesis of radiotracers for Positron Emission Tomography (PET). PET is a powerful molecular imaging technique that requires molecules labeled with a positron-emitting isotope, most commonly fluorine-18 (B77423) (¹⁸F). acs.org

The strategy involves a nucleophilic substitution reaction where the bromide ion, a good leaving group, is replaced by the [¹⁸F]fluoride ion. This would produce 1-fluoro-1-(2-[¹⁸F]fluoroethyl)cyclobutane. The relatively long half-life of ¹⁸F (109.7 minutes) makes it suitable for multi-step radiosynthesis and imaging studies. acs.org

This approach is well-established for other molecules. For example, 2-[¹⁸F]fluoroethyl bromide ([¹⁸F]FEB) is a known labeled reagent used for the selective [¹⁸F]fluoroethylation of various molecules, including amino acids like O-(2′-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), a tracer used for brain tumor diagnostics. researchgate.net The synthesis often involves preparing the [¹⁸F]fluoroethylating agent from a precursor like 2-bromoethyl tosylate and then reacting it with the target molecule. researchgate.net Similarly, the S-[¹⁸F]fluoroethyl analog of McN5652, a PET radiotracer for serotonin (B10506) uptake sites, was synthesized from 1-bromo-2-[¹⁸F]fluoroethane. nih.gov

The this compound molecule is an ideal precursor for this type of radiosynthesis for several reasons:

Reactive Site: The primary carbon-bromine bond is reactive towards nucleophilic substitution by [¹⁸F]fluoride.

Structural Motif: The fluorocyclobutane (B14750743) moiety is a desirable structural feature in medicinal chemistry, as it can act as a bioisostere for other groups and improve pharmacokinetic properties.

Late-Stage Fluorination: The ability to introduce the ¹⁸F label in the final step of a synthesis (late-stage fluorination) is highly advantageous in radiochemistry, as it minimizes the handling of radioactive material and maximizes the radiochemical yield. nih.gov

Future research will involve optimizing the reaction conditions for the radiofluorination of this compound and then attaching the resulting 1-fluoro-1-(2-[¹⁸F]fluoroethyl)cyclobutane synthon to biologically active molecules to create novel PET tracers for imaging various physiological and pathological processes.

Investigation of Intermolecular Interactions and Surface Adsorption Properties

The physical and chemical behavior of this compound is governed by the intermolecular interactions it can form. The presence of both a highly electronegative fluorine atom and a larger, more polarizable bromine atom creates a molecule with a complex electronic profile, leading to specific interactions that are currently being investigated.

Dipole-Dipole Interactions and Hydrogen Bonding: The C-F and C-Br bonds are both polar, giving the molecule a net dipole moment. This allows it to participate in dipole-dipole interactions. Furthermore, the fluorine atom can act as a weak hydrogen bond acceptor in C-H···F-C interactions, which are known to play a role in the crystal packing and conformational preferences of organofluorine compounds. rsc.org Theoretical studies on fluorinated cyclohexanes have also explored weak C-F···C=O interactions, which could be relevant if the molecule interacts with carbonyl-containing species. nih.govst-andrews.ac.uk

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the outer side of the bromine atom (the σ-hole) interacts with a nucleophile (e.g., a lone pair on an oxygen or nitrogen atom). This type of interaction is increasingly recognized for its importance in crystal engineering and molecular recognition.

The study of how this molecule adsorbs onto surfaces is crucial for applications in catalysis, sensing, and materials science. Adsorption can occur via two main mechanisms: physisorption, which involves weak van der Waals forces, and chemisorption, which involves the formation of chemical bonds with the surface. youtube.com

Physisorption: The molecule can physically adsorb onto surfaces through dispersion forces and dipole-induced dipole interactions. The cyclobutane ring provides a non-polar surface area for van der Waals interactions, while the polar C-F and C-Br bonds can interact with polar surfaces.

Chemisorption: The reactive C-Br bond offers a pathway for chemisorption. On metal surfaces, dissociative adsorption can occur, where the C-Br bond breaks, leading to the formation of a surface-bound ethyl-fluorocyclobutane fragment and an adsorbed bromine atom. libretexts.org The specific nature of the adsorption—molecular or dissociative—depends on factors like the nature of the surface, the temperature, and the presence of co-adsorbates. libretexts.org

Understanding these fundamental interactions is key to predicting the molecule's solubility, boiling point, and its behavior in complex biological or material systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Bromoethyl)-1-fluorocyclobutane, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions, leveraging bromoethyl and fluorinated precursors. For example, fluorocyclobutane derivatives may undergo alkylation with 1,2-dibromoethane under controlled conditions. Optimization strategies include using polar aprotic solvents (e.g., DMF), maintaining low temperatures (0–5°C) to minimize side reactions, and employing catalysts like tetrabutylammonium bromide (TBAB) to enhance reactivity. Yield improvements (typically 60–75%) are achievable through iterative purification via column chromatography .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and coupling patterns. High-performance liquid chromatography (HPLC) with a reverse-phase column (e.g., Newcrom R1) ensures purity validation. Mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR) further corroborate molecular weight and functional groups .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology : Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation or skin contact. Store the compound at 0–6°C in amber glass vials to prevent photodegradation. Consult Safety Data Sheets (SDS) for spill management and disposal guidelines. Emergency procedures include rinsing exposed skin with water and seeking medical attention for persistent irritation .

Advanced Research Questions

Q. How do steric effects in the cyclobutane ring influence the compound’s reactivity in cross-coupling reactions?

- Methodology : The strained cyclobutane ring increases susceptibility to ring-opening reactions. Steric hindrance from the bromoethyl and fluorine substituents can slow down Suzuki-Miyaura couplings. Mitigate this by using bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C). Monitor reaction progress via thin-layer chromatography (TLC) to adjust catalyst loading .

Q. What strategies resolve contradictions in reported stability data for this compound under varying storage conditions?

- Methodology : Conduct comparative stability studies using accelerated degradation protocols (e.g., 40°C/75% relative humidity for 4 weeks). Analyze degradation products via gas chromatography-mass spectrometry (GC-MS). Conflicting data often arise from impurities or moisture content; thus, pre-purification and anhydrous storage are critical .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of fluorine and bromine substituents. Focus on frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA can simulate transition states for SN2 reactions, guiding catalyst design .

Q. What bioactivity assays are suitable for evaluating this compound’s potential antimicrobial properties?

- Methodology : Use standardized microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare minimum inhibitory concentrations (MICs) with structurally related compounds (e.g., 1-(2-chloroethyl)-4-fluorobenzene) to assess substituent impact. Cytotoxicity testing on mammalian cell lines (e.g., HEK293) ensures selectivity .

Notes

- Avoid abbreviations; use full chemical names for clarity.

- For structural modeling, cross-validate computational results with experimental data (e.g., X-ray crystallography in ).

- Address contradictions in literature by replicating studies under controlled conditions and reporting detailed metadata (e.g., solvent purity, temperature gradients).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.